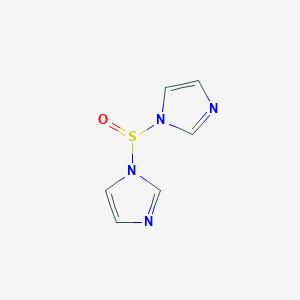

1,1'-Sulfinylbis(1H-imidazole)

Description

BenchChem offers high-quality 1,1'-Sulfinylbis(1H-imidazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfinylbis(1H-imidazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylsulfinylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJBTSUNQWPABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305435 | |

| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-50-3 | |

| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Sulfinylbis[1H-imidazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1. Foundational & Exploratory

1,1'-Sulfinylbis(1H-imidazole) (TDI): The Thionyl Equivalent of CDI

CAS Number: 3005-50-3

Synonyms:

Part 1: Introduction & Chemical Profile[1]

In the arsenal of organic activation reagents, 1,1'-Sulfinylbis(1H-imidazole) (TDI) occupies a specialized niche analogous to its ubiquitous cousin, 1,1'-Carbonyldiimidazole (CDI). While CDI is the standard for carbonyl transfer (

TDI is a white to light-yellow crystalline powder that is extremely hygroscopic. It is rarely sold in bulk due to its high sensitivity to atmospheric moisture, which causes rapid hydrolysis into imidazole and sulfur dioxide (

Why Use TDI?

-

Sulfinyl Transfer : Unlike CDI, TDI transfers an

moiety, allowing for the synthesis of sulfoxides, sulfinates, and sulfinamides. -

Milder Activation : For certain carboxylic acids, TDI offers an activation pathway that avoids the vigorous

evolution associated with CDI, replacing it with -

Unique Selectivity : It reacts with Grignard reagents to form symmetrical sulfoxides, a transformation not possible with CDI.

Part 2: Mechanistic Insights

The utility of TDI stems from the high leaving-group ability of the imidazole ring attached to the sulfinyl center. The mechanism parallels that of CDI but operates on sulfur.

Mechanism of Action: Carboxylic Acid Activation

When a carboxylic acid reacts with TDI, it forms an Acyl Imidazolide intermediate. However, unlike CDI, the byproduct is the unstable

Key Pathway:

-

Nucleophilic Attack : The carboxylate attacks the sulfur atom of TDI.

-

Elimination : One imidazole molecule is expelled.

-

Decarboxylation-like Decomposition : The intermediate breaks down, releasing

and forming the acyl imidazole (the active species for subsequent coupling).

Mechanism of Action: Sulfoxide Synthesis

TDI acts as a "sulfinyl linchpin." When treated with two equivalents of an organometallic reagent (e.g., Grignard), the sulfinyl group is transferred to the carbon nucleophiles, linking them.

Figure 1: Generalized reaction flow of TDI acting as an electrophilic transfer agent.

Part 3: Experimental Protocols

Since commercial stocks of TDI are often degraded, fresh in situ preparation is the gold standard for reproducibility.

Protocol A: In Situ Synthesis of TDI

Objective: Generate 10 mmol of pure TDI for immediate use.

Reagents:

-

Thionyl Chloride (

): 1.19 g (10 mmol) -

Imidazole: 2.72 g (40 mmol) — Note: 4 equivalents are required (2 for reaction, 2 to scavenge HCl).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Method:

-

Setup : Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution : Dissolve 40 mmol of imidazole in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Addition : Add 10 mmol of thionyl chloride dropwise via syringe over 10 minutes.

-

Observation: A heavy white precipitate of imidazole hydrochloride will form immediately.

-

-

Filtration (Optional but Recommended) : Stir for 30 minutes at 0°C. Under an inert atmosphere (glovebox or Schlenk line), filter the mixture to remove the imidazole hydrochloride salts.

-

Usage : The clear filtrate contains approximately 10 mmol of TDI and should be used immediately.

Protocol B: Synthesis of Symmetrical Sulfoxides

Application : Converting a Grignard reagent (

Method:

-

Preparation : Generate TDI in THF as per Protocol A (filtered solution).

-

Coupling : Cool the TDI solution to -78°C .

-

Addition : Slowly add 2.0 equivalents of the Grignard reagent (

) dropwise. -

Warming : Allow the reaction to warm to room temperature over 2 hours.

-

Quench : Quench with saturated

solution. -

Workup : Extract with ethyl acetate, dry over

, and concentrate. -

Result : Yields of symmetrical sulfoxides are typically 70-90%.

Protocol C: Mild Esterification/Amide Coupling

Application : Coupling a carboxylic acid (

Method:

-

Activation : Add 1.0 equivalent of carboxylic acid to the in situ generated TDI solution (Protocol A, unfiltered is acceptable if salts don't interfere).

-

Gas Evolution : Stir at room temperature for 1 hour. Note: Ensure proper venting for

gas. -

Coupling : Add 1.0-1.2 equivalents of the amine or alcohol.

-

Workup : Dilute with solvent, wash with water (to remove imidazole), dry, and concentrate.

Part 4: Data Presentation & Comparison

Table 1: TDI vs. CDI – A Comparative Analysis

| Feature | TDI (Thionyldiimidazole) | CDI (Carbonyldiimidazole) |

| Transfer Group | Sulfinyl ( | Carbonyl ( |

| Byproducts | Imidazole + | Imidazole + |

| Primary Use | Sulfoxide synthesis, Sulfinamides, Dehydration | Amide coupling, Esterification |

| Moisture Sensitivity | Extreme (Hydrolyzes instantly) | High (Hydrolyzes slowly) |

| Reaction pH | Neutral/Slightly Basic (Imidazole buffered) | Neutral/Slightly Basic |

| Commercial Availability | Poor (Best prepared in situ) | Excellent (Stable solid) |

Part 5: Safety & Handling (E-E-A-T)

Critical Warning : TDI is not just moisture-sensitive; it is a potent respiratory irritant due to the release of

-

Water Reactivity : Contact with water triggers an exothermic reaction releasing sulfur dioxide gas.

-

Reaction:

-

-

Storage : If isolation is necessary, store under argon in a sealed vessel at -20°C. However, in situ use is strongly preferred to guarantee reagent integrity.

-

PPE : Always handle in a fume hood. Wear chemical-resistant gloves (nitrile) and safety goggles.

Part 6: References

-

Bast, S., & Andersen, K. K. (1968). The Preparation of Symmetrical Diaryl Sulfoxides from N,N'-Thionyldiimidazole. The Journal of Organic Chemistry.

-

Ogata, M., & Matsumoto, H. (1980). N-(Chlorosulfinyl)-Imidazole as a New Imidazole Transfer Reagent. Synthetic Communications.

-

PubChem Database . (2025). Compound Summary for CAS 3005-50-3: 1,1'-Sulfinylbis(1H-imidazole). National Center for Biotechnology Information.

-

Staab, H. A., & Wendel, K. (1961). Synthese von N,N'-Thionyl-di-imidazol. Angewandte Chemie. (Foundational synthesis reference).

Sources

An In-Depth Technical Guide to N,N'-Thionyldiimidazole: Structure, Properties, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

In the landscape of synthetic organic chemistry, the development and application of efficient coupling and activating agents are of paramount importance. Among these, N,N'-Thionyldiimidazole (TDI) has emerged as a potent and versatile reagent, particularly valued for its ability to facilitate challenging chemical transformations. While structurally similar to the well-known N,N'-Carbonyldiimidazole (CDI), the substitution of the carbonyl group with a thionyl group imparts unique reactivity to the TDI molecule, opening up a distinct spectrum of applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of N,N'-Thionyldiimidazole, with a focus on its practical utility in research and drug development.

Chemical Structure and Core Properties

N,N'-Thionyldiimidazole is a heterocyclic compound featuring a central sulfur atom double-bonded to an oxygen atom and singly bonded to the nitrogen atoms of two imidazole rings.

Chemical Structure of N,N'-Thionyldiimidazole:

Caption: 2D representation of the N,N'-Thionyldiimidazole molecule.

The key to TDI's reactivity lies in the electrophilicity of the sulfur atom and the ability of the imidazole moieties to act as excellent leaving groups. This dual characteristic makes it a powerful activating agent for a variety of functional groups.

Physicochemical Properties of N,N'-Thionyldiimidazole:

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄OS | |

| Molecular Weight | 182.21 g/mol | |

| Appearance | Yellowish solid | [1] |

| Melting Point | 101-105 °C | |

| Solubility | Soluble in many organic solvents like THF, DCM, and DMF. | |

| Stability | Moisture-sensitive; should be handled under anhydrous conditions.[1] |

Synthesis of N,N'-Thionyldiimidazole

The most common and straightforward synthesis of N,N'-Thionyldiimidazole involves the reaction of thionyl chloride with an excess of imidazole in an anhydrous aprotic solvent.

Reaction Scheme:

Caption: Synthesis of N,N'-Thionyldiimidazole from imidazole and thionyl chloride.

Experimental Protocol: Synthesis of N,N'-Thionyldiimidazole

Materials:

-

Imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (4 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thionyl chloride (1 equivalent) in anhydrous THF to the stirred imidazole solution via the dropping funnel. The addition should be done at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

A white precipitate of imidazole hydrochloride will form. Filter the reaction mixture under a nitrogen atmosphere to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Wash the crude solid with cold, anhydrous diethyl ether to remove any remaining imidazole and imidazole hydrochloride.

-

Dry the resulting yellowish solid under high vacuum to afford pure N,N'-Thionyldiimidazole.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: TDI is highly reactive towards water. The use of flame-dried glassware, anhydrous solvents, and a nitrogen atmosphere is crucial to prevent hydrolysis of the product and the thionyl chloride starting material.

-

Excess Imidazole: Using an excess of imidazole serves two purposes: it acts as a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction, forming imidazole hydrochloride, and it ensures the complete consumption of the thionyl chloride.

-

Low Temperature Addition: The reaction between thionyl chloride and imidazole is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

Key Applications in Organic Synthesis

N,N'-Thionyldiimidazole is a versatile reagent with several important applications in organic synthesis, primarily as an activating agent.

Esterification of Sterically Hindered Alcohols

One of the standout applications of TDI is in the esterification of sterically hindered or sensitive alcohols that are unreactive towards more conventional coupling reagents.[2]

Reaction Workflow:

Caption: Workflow for TDI-mediated esterification.

The reaction proceeds via the formation of a highly reactive acyl-imidazolium intermediate, which is then susceptible to nucleophilic attack by the sterically hindered alcohol.

Experimental Protocol: TDI-Mediated Esterification of a Hindered Alcohol

Materials:

-

Carboxylic acid

-

Sterically hindered alcohol

-

N,N'-Thionyldiimidazole (TDI)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1 equivalent) and TDI (1.1 equivalents) in anhydrous DCM.

-

Stir the solution at room temperature for 1-2 hours, or until the formation of the acyl-imidazolium intermediate is complete (can be monitored by TLC).

-

Add the sterically hindered alcohol (1.2 equivalents) to the reaction mixture. A catalytic amount of DMAP can be added to accelerate the reaction.

-

Stir the reaction at room temperature or gently heat if necessary. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expertise & Experience Insights:

-

The order of addition is critical. The carboxylic acid should be activated with TDI first before the addition of the alcohol to avoid side reactions.

-

For particularly unreactive alcohols, the reaction may require elevated temperatures or longer reaction times. The use of a non-nucleophilic base can sometimes be beneficial.

Synthesis of Symmetrical Aryl Sulfoxides

N,N'-Thionyldiimidazole can be utilized in the synthesis of symmetrical aryl sulfoxides from Grignard reagents.

Reaction Mechanism:

Caption: Proposed pathway for the synthesis of symmetrical aryl sulfoxides using TDI.

Experimental Protocol: Synthesis of a Symmetrical Aryl Sulfoxide

Materials:

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

N,N'-Thionyldiimidazole (TDI)

Procedure:

-

Prepare the Grignard reagent by reacting the aryl bromide with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

In a separate flame-dried flask, dissolve TDI (1 equivalent) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the prepared Grignard reagent (2 equivalents) to the cold TDI solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Amide Bond Formation

Similar to its application in esterification, TDI can be used to activate carboxylic acids for the formation of amides, particularly with less nucleophilic amines.

Reaction Workflow for Amide Synthesis:

Caption: General workflow for TDI-mediated amide synthesis.

Experimental Protocol: TDI-Mediated Amide Synthesis

Materials:

-

Carboxylic acid

-

Amine (primary or secondary)

-

N,N'-Thionyldiimidazole (TDI)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add TDI (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the active intermediate.

-

Add the amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and imidazole, followed by a wash with saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography or recrystallization.

Spectroscopic Characterization

While a comprehensive, publicly available database of spectroscopic data for N,N'-Thionyldiimidazole is limited, the expected characteristic signals can be inferred from its structure and the data available for related imidazole compounds.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the imidazole rings. Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on the imidazole ring typically appear in the aromatic region (δ 7-8 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole rings. The C=S carbon is expected to be deshielded. |

| FT-IR | Characteristic stretching frequencies for the C=N and C-N bonds of the imidazole rings. A strong absorption band corresponding to the S=O stretch is expected, typically in the range of 1150-1350 cm⁻¹. |

| Mass Spec | The molecular ion peak (M⁺) should be observable, along with fragmentation patterns corresponding to the loss of imidazole and SO moieties. |

Safety and Handling

N,N'-Thionyldiimidazole is a reactive chemical and should be handled with appropriate safety precautions.

-

Moisture Sensitivity: TDI is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

-

Toxicity: The toxicological properties of N,N'-Thionyldiimidazole have not been extensively studied. As with any reactive chemical, avoid inhalation, ingestion, and skin contact.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,N'-Thionyldiimidazole is a valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to activate carboxylic acids and facilitate reactions with sterically demanding nucleophiles makes it particularly useful for the synthesis of complex molecules. While its moisture sensitivity requires careful handling, the unique reactivity profile of TDI offers solutions to synthetic challenges where other reagents may fail. As research continues to uncover new applications, the importance of N,N'-Thionyldiimidazole in modern organic synthesis is likely to grow.

References

-

Keana, J. F. W., & Little, G. M. (1981). Spin label synthesis using NN′-thionyldiimidazole coupling reagent. Journal of the Chemical Society, Chemical Communications, (16), 835-836. [Link]

-

PubChem. (n.d.). Thionyldiimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1'-Thiocarbonyldiimidazole, tech., 90%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-(Trimethylsilyl)-imidazole. Retrieved from [Link]

-

Gelest, Inc. (2015). N-(TRIMETHYLSILYL)IMIDAZOLE. Retrieved from [Link]

Sources

Technical Guide: 1,1'-Sulfinylbis(1H-imidazole) in Dichloromethane

This guide outlines the technical specifications, solubility behavior, and operational protocols for using 1,1'-Sulfinylbis(1H-imidazole) (commonly known as N,N'-Thionyldiimidazole or TDI ) in dichloromethane (DCM) .[1]

Executive Summary

1,1'-Sulfinylbis(1H-imidazole) (TDI) is a highly reactive, moisture-sensitive reagent used primarily for the activation of carboxylic acids and alcohols in organic synthesis.[1] While TDI is soluble in dichloromethane (DCM), its effective solubility is governed more by solvent dryness than by saturation limits.[1] In the presence of trace moisture, TDI hydrolyzes rapidly to liberate imidazole and sulfur dioxide, often resulting in a cloudy suspension of imidazole salts.[1]

This guide recommends DCM as the primary solvent due to its aprotic nature, low boiling point (facilitating product isolation), and ability to solubilize the active N-acylimidazolide intermediates while precipitating byproduct salts.[1]

Physicochemical Profile

The following properties define the operational window for TDI in DCM.

| Property | Value | Notes |

| CAS Number | 6130-36-5 | |

| Molecular Weight | 182.20 g/mol | |

| Appearance | White to off-white crystalline solid | Turns yellow/brown upon degradation.[2][3] |

| Solubility in DCM | High (>0.2 M) | Practical working concentration for synthesis.[1][2] |

| Melting Point | 144–148 °C | Decomposes near melting point.[1][2][4] |

| Reactivity | Hydrolytically Unstable | Reacts violently with water to release SO₂.[1][2] |

| Byproducts | Imidazole (solid/sol.), SO₂ (gas) | Imidazole HCl salts often precipitate in DCM.[1][2] |

Solubility & Stability Mechanics

The "Hidden" Variable: Moisture Sensitivity

Unlike stable reagents where solubility is a fixed thermodynamic constant, the observed "solubility" of TDI in DCM is kinetically dependent on water content.[1]

-

Anhydrous DCM: TDI dissolves to form a clear, colorless to pale yellow solution.[1]

-

Wet DCM: The solution becomes turbid immediately.[1] This is not undissolved TDI; it is the precipitation of imidazolium salts formed from hydrolysis.

Mechanistic Insight: Why DCM?

DCM is the industry-standard solvent for TDI-mediated reactions (e.g., esterification, amide coupling) because:

-

Inertness: It does not react with the highly electrophilic sulfinyl group.[1]

-

Selectivity: It solubilizes the neutral N-acylimidazolide intermediate formed during activation.[1]

-

Purification: It often precipitates the imidazole hydrochloride byproduct (if generated in situ without auxiliary base), driving the equilibrium forward via Le Chatelier’s principle.[1]

Experimental Protocols

Method A: Preparation from Commercial Solid

Use this method if you have high-purity, stored TDI solid.[1]

Reagents:

-

1,1'-Sulfinylbis(1H-imidazole) (Commercial, stored under Ar/N₂)[1]

-

Anhydrous Dichloromethane (Water content <50 ppm)[1]

Protocol:

-

Glassware Prep: Flame-dry a round-bottom flask and cool under a stream of dry nitrogen.

-

Solvent Charge: Syringe anhydrous DCM into the flask.

-

Addition: Add TDI solid in one portion against a counter-flow of nitrogen.

-

Note: A standard working concentration is 0.1 M to 0.5 M (e.g., 1.82 g in 100 mL DCM).[1]

-

-

Dissolution: Stir gently at room temperature. The solid should dissolve within 5–10 minutes to yield a clear solution.[1]

Method B: In Situ Generation (Recommended)

Use this method for maximum reliability.[1] It avoids the risks of handling the moisture-sensitive solid.[1]

Reagents:

Protocol:

-

Dissolution: Dissolve Imidazole (e.g., 40 mmol) in anhydrous DCM (approx. 4 mL/mmol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation: Add Thionyl Chloride (10 mmol) dropwise over 10 minutes.

-

Observation: A massive precipitation of imidazole hydrochloride (white solid) will occur immediately.[1]

-

Chemistry:

-

-

Filtration (Optional): For sensitive substrates, filter the mixture under inert atmosphere to remove the hydrochloride salts, leaving a pure solution of TDI in DCM.

-

Usage: Add your carboxylic acid directly to this filtrate.

Mechanistic Visualization

The following diagram illustrates the activation pathway of a carboxylic acid using TDI in DCM.

Caption: Reaction workflow showing the activation of carboxylic acid by TDI in DCM, releasing SO₂ and forming the reactive N-acyl imidazolide species.

Troubleshooting & Stability

| Observation | Diagnosis | Corrective Action |

| Cloudy Solution | Moisture contamination has caused hydrolysis.[2] | Critical Failure. Do not use. Dry solvent over activated molecular sieves (3Å or 4Å) and restart. |

| Yellow/Brown Color | Thermal decomposition or aged reagent.[1][2] | Check purity via melting point.[1][2][4] If prepared in situ, ensure temperature was kept at 0°C during SOCl₂ addition.[1] |

| Slow Reaction | Incomplete activation.[1][2] | Ensure CO₂/SO₂ evolution has ceased before adding the nucleophile.[1][2] Refluxing DCM (40°C) may be required for sterically hindered acids. |

Safety & Handling

-

Inhalation: TDI hydrolyzes to release Sulfur Dioxide (SO₂) , a severe respiratory irritant.[1] Always handle in a functioning fume hood.

-

Pressure: Reactions generate gas (SO₂).[1] Do not seal reaction vessels tightly; use a bubbler or drying tube to vent pressure while excluding moisture.

-

Solvent: Dichloromethane is a volatile suspected carcinogen.[1] Use appropriate PPE (fluoroelastomer gloves recommended).

References

-

Alchemist Chem. (n.d.).[1] 1,1'-Sulfonylbis(1H-imidazole) Chemical Properties and Solubility. Retrieved from

-

RSC Advances. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Retrieved from [1]

-

Organic Syntheses. (1996).[1] Preparation of reagents in Dichloromethane. Org. Synth. 1996, 73, 73. Retrieved from

-

PubChem. (2025). Thionyldiimidazole Compound Summary. National Library of Medicine. Retrieved from [1]

-

Cheméo. (2025).[1][3][6] Chemical Properties of 1H-Imidazole. Retrieved from [1]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,1'-Sulfonylbis(1H-imidazole) | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Molecular weight and formula of N,N'-Thionyldiimidazole

The following technical guide details the molecular characteristics, synthesis, and applications of N,N'-Thionyldiimidazole (TDI).

Executive Summary

N,N'-Thionyldiimidazole (TDI) is a highly reactive heterocyclic reagent used primarily for sulfinyl group transfer and dehydration in organic synthesis. Analogous to the more common 1,1'-Carbonyldiimidazole (CDI), TDI facilitates the activation of nucleophiles but transfers a thionyl (

Core Chemical Identity

| Property | Data |

| IUPAC Name | 1,1'-Thionylbis(1H-imidazole) |

| Common Name | N,N'-Thionyldiimidazole (TDI) |

| CAS Registry Number | 3005-50-3 |

| Molecular Formula | |

| Molecular Weight | 182.21 g/mol |

| Physical State | White to off-white crystalline solid (hygroscopic) |

| Melting Point | 78–79 °C |

| Solubility | Soluble in THF, |

Mechanistic Principles & Reactivity

TDI operates via a nucleophilic acyl substitution mechanism at the sulfur atom. The driving force of its reactivity lies in the high energy of the N-S bond and the excellent leaving group ability of the imidazole ring (

Comparison: TDI vs. CDI

While both reagents activate nucleophiles, their pathways diverge based on the transferred electrophile:

-

CDI (

): Transfers a carbonyl group ( -

TDI (

): Transfers a thionyl group (

Reaction Pathway[1][2][4][5][6][7][8][9]

-

Activation: The nucleophile (e.g., an alcohol,

) attacks the sulfur center of TDI. -

Elimination: One imidazole molecule is expelled, forming an activated intermediate (

). -

Substitution/Decomposition: A second nucleophile attacks, or the intermediate undergoes rearrangement/elimination (often releasing

if used as a dehydrating agent).

Figure 1: General mechanism of sulfinyl transfer mediated by TDI.

Synthesis Protocol

Safety Note: This protocol involves thionyl chloride (

Reagents & Stoichiometry[1][5]

-

Thionyl Chloride (

): 1.0 Equivalent -

Imidazole: 4.0 Equivalents (2 eq for reaction, 2 eq to scavenge HCl)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous THF and Imidazole (4.0 eq). Cool the solution to 0°C using an ice bath.

-

Addition: Add Thionyl Chloride (1.0 eq) dropwise via a syringe or addition funnel over 15–30 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

-

Observation: A white precipitate of imidazole hydrochloride will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup (Filtration): Filter the mixture through a sintered glass funnel (under inert gas if possible) to remove the solid imidazole hydrochloride byproduct.

-

Isolation: The filtrate contains the TDI. For immediate use, the solution is often used directly (one-pot). To isolate, concentrate the filtrate under reduced pressure (avoiding moisture) to yield TDI as a white/off-white solid.

Figure 2: Synthesis workflow for N,N'-Thionyldiimidazole.

Key Applications in Drug Development

A. Synthesis of Sulfinamides and Sulfinates

TDI is the reagent of choice for converting alcohols and amines into their sulfinyl derivatives under mild conditions.

-

Protocol: React TDI with an alcohol (

) to form the imidazolyl sulfinate intermediate. Subsequent addition of an amine ( -

Advantage: Avoids the harsh conditions of thionyl chloride, preventing acid-sensitive degradation.

B. Stereoselective Glycosylation

In carbohydrate chemistry, TDI is utilized to activate the anomeric center.

-

Mechanism: Reaction with a protected sugar hemiacetal forms a glycosyl sulfinyl imidazolide.

-

Outcome: This intermediate can react with nucleophiles (like azides or phenoxides) to form glycosyl azides or aryl glycosides with high stereoselectivity (often

-selective due to the leaving group mechanics).[1]

C. Heterocycle Synthesis (Antimycotics)

TDI reacts with bis-nucleophiles to form sulfur-containing heterocycles.

-

Example: Reaction with Isatin (1H-indole-2,3-dione) derivatives.

-

Product: Bis-imidazolyl substitution products or fused thionyl-heterocycles, which have demonstrated significant antimycotic activity against Candida species.[1]

Handling, Stability, and Safety

-

Moisture Sensitivity: TDI is extremely hygroscopic. Exposure to atmospheric moisture causes rapid hydrolysis back to imidazole and sulfur dioxide (

).-

Indicator: A strong smell of

(acrid, burnt match smell) indicates decomposition.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at -20°C .

-

Toxicity: Handle in a fume hood. The hydrolysis product,

, is a severe respiratory irritant.

References

-

PubChem. (n.d.). Thionyldiimidazole (Compound Summary).[2][4] National Library of Medicine. Retrieved from [Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). N,N'-Thionyldiimidazole.[1][5][6] Wiley Online Library. Retrieved from [Link]

-

Kida, S., Ogata, M., & Matsumoto, H. (1979). Reaction of N,N'-Carbonyldiimidazole and N,N'-Thionyldiimidazole with Amides.[1] Heterocycles.[2][6][7] Retrieved from [Link]

-

Dodd, J. R., & Lewis, A. J. (1975). Spin label synthesis using N,N'-thionyldiimidazole coupling reagent.[1] Journal of the Chemical Society, Chemical Communications.[8] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. References - Biophysical Labeling Methods in Molecular Biology [cambridge.org]

Technical Guide: Decomposition Profile of 1,1'-Sulfinylbis(1H-imidazole)

Executive Summary

1,1'-Sulfinylbis(1H-imidazole) (CAS: 3005-50-3), commonly referred to as

This guide details the decomposition architecture of TDI, providing researchers with the mechanistic understanding required to distinguish between active reagent and degraded byproducts. We focus on the causality of hydrolysis, the specific safety hazards of sulfur dioxide (

Part 1: Molecular Architecture & Instability

The reactivity of TDI stems from its "push-pull" electronic structure. The central sulfinyl group (

Structural Properties

-

IUPAC Name: 1,1'-Sulfinylbis(1H-imidazole)

-

Common Name:

-Thionyldiimidazole (TDI) -

CAS Number: 3005-50-3

-

Molecular Weight: 182.20 g/mol

-

Physical State: White to off-white crystalline powder (highly hygroscopic).

The Stability Paradox

Unlike its carbonyl analog (

Part 2: Decomposition Pathways

The decomposition of TDI is not random; it follows predictable kinetic pathways driven by thermodynamics. The two primary modes are Hydrolytic Decomposition (moisture-driven) and Thermal Degradation .

Hydrolytic Decomposition (Primary Pathway)

Upon contact with ambient moisture, TDI undergoes rapid hydrolysis. This is an exothermic process that generates two distinct byproducts: Imidazole (solid/solvated) and Sulfur Dioxide (gas).

Mechanism:

-

Water attacks the electrophilic sulfur.

-

The first imidazole ring is displaced, forming an unstable

-sulfinylimidazole intermediate. -

Rapid decarboxylation-like elimination of

occurs (analogous to

Stoichiometric Equation:

Thermal Decomposition

While TDI is stable at room temperature under inert atmospheres, elevated temperatures (>60°C) can induce degradation even in the absence of water, particularly if acidic impurities are present. This releases

Visualization of Decomposition Pathway

Figure 1: The hydrolytic cascade of TDI.[1][2][3][4] Note that the intermediate is transient and rarely isolated.

Part 3: Analytical Profiling & Detection

Distinguishing between TDI and its decomposition product (Imidazole) is critical. Standard HPLC often fails because TDI hydrolyzes on the column. NMR Spectroscopy is the gold standard for this assessment.

Comparative NMR Data

The electron-withdrawing nature of the sulfinyl group deshields the imidazole ring protons in TDI, shifting them downfield compared to free imidazole.

| Compound | Proton Environment | Chemical Shift ( | Multiplicity |

| Free Imidazole | C-H (C2 position) | 7.73 | Singlet (Broad) |

| Free Imidazole | C-H (C4, C5) | 7.15 | Singlet (Equivalent) |

| Intact TDI | C-H (C2 position) | > 8.0 (Typically ~8.4 - 8.6) | Singlet |

| Intact TDI | C-H (C4, C5) | > 7.4 (Typically ~7.5 - 7.8) | Doublet/Multiplet |

Note: If your "TDI" spectrum shows only peaks at 7.73 and 7.15 ppm, your reagent has completely decomposed.

Analytical Workflow Diagram

Figure 2: Rapid decision tree for assessing reagent quality before batch commitment.

Part 4: Safety & Process Control Implications

Gas Evolution Hazards

The release of

-

Volume Expansion: 1 kg of decomposing TDI can release approximately 120 liters of

gas. -

Toxicity:

is an acute respiratory irritant. -

Control: Reactions must be vented through a caustic scrubber (NaOH) to neutralize

.

Impurity Management (Genotoxicity Context)

In drug development, "genotoxic impurities" (GTIs) are a major concern.

-

Imidazole: Generally considered low risk and Class 3 solvent/impurity (low toxicity).

-

Sulfinyl Esters: If TDI reacts with alcohols (solvents), it forms sulfinate esters. Unlike sulfonate esters (e.g., mesylates) which are potent alkylating agents and high-risk GTIs, sulfinate esters are generally less reactive toward DNA but should still be purged.

-

Purging: The decomposition product, imidazole, is basic. It is efficiently removed by an acidic aqueous wash (e.g., 1M HCl) during workup, converting it to the water-soluble imidazolium hydrochloride.

Part 5: Experimental Protocol: Reagent Quality Check

Objective: To determine the molar purity of a TDI lot using a "Quench & Quantify" method. This protocol is self-validating because it measures the active thionyl transfer capability.

Materials

-

TDI Sample (~50 mg)

-

Benzyl Alcohol (Excess, >2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Internal Standard (e.g., Dimethyl sulfone)

Methodology

-

Dissolution: Dissolve 50 mg of TDI in 1 mL anhydrous DCM under Nitrogen.

-

Quench: Add 100 µL Benzyl Alcohol.

-

Reaction:

. -

Note: This converts active TDI into Dibenzyl Sulfite.

-

-

Analysis: Analyze the mixture by GC-MS or H-NMR.

-

Calculation: Integrate the Dibenzyl Sulfite product peak against the Internal Standard.

-

If no sulfite is formed, the TDI was already hydrolyzed to imidazole before the alcohol was added.

-

References

-

PubChem. (n.d.). 1,1'-Sulfinylbis(1H-imidazole) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Covestro. (2022). Safety Data Sheet: TDI Decomposition Hazards. Retrieved from [Link]

-

Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. (Demonstrates downfield shift of coordinated imidazole). Retrieved from [Link]

-

Chemistry Steps. (2021). NMR Chemical Shift Values Table for Heterocycles. Retrieved from [Link]

- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Foundational text on azolide reactivity and hydrolysis).

Sources

Mechanism of Action: Thionyldiimidazole (TDI) in Organic Synthesis

Executive Summary

Thionyldiimidazole (TDI) (

Synthesis of the Reagent

TDI is moisture-sensitive and typically prepared in situ or strictly stored under inert atmosphere. The synthesis exploits the basicity of imidazole to scavenge the HCl byproduct immediately upon formation.

Protocol: The 4:1 Stoichiometry Rule

To generate TDI without residual HCl, a 4:1 molar ratio of imidazole to thionyl chloride is required.

Reaction:

Methodology:

-

Dissolution: Dissolve 4 equivalents of dry imidazole in anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Addition: Add 1 equivalent of thionyl chloride dropwise at

under -

Filtration (Critical Step): The reaction produces imidazolium chloride as a white precipitate. This must be filtered off under inert conditions to yield a neutral solution of TDI.

-

Validation: The filtrate should be clear and colorless. Presence of precipitate indicates incomplete filtration or moisture ingress.

Core Mechanism of Action

Carboxylic Acid Activation: The Acyl Imidazolide Pathway

The primary utility of TDI in peptide coupling and esterification lies in its ability to convert carboxylic acids into

Mechanism Steps:

-

Nucleophilic Attack: The carboxylate oxygen attacks the electrophilic sulfur of TDI.

-

Displacement: One imidazole group is expelled, forming a mixed anhydride-like intermediate (

). -

Collapse & Decarboxylation: The unstable intermediate collapses, releasing

and transferring the acyl group to the imidazole nitrogen (or a second equivalent of imidazole attacks the acyl carbonyl), generating the

Figure 1: Activation of carboxylic acids by TDI to form N-acylimidazolides.

Sulfinyl Transfer Mechanism

TDI acts as a sulfur transfer agent for alcohols and amines. The mechanism proceeds via stepwise substitution at the sulfur center.

-

First Substitution: Reaction with one equivalent of alcohol yields an imidazolylsulfinate (

). -

Second Substitution: Reaction with a second nucleophile (alcohol or amine) displaces the second imidazole, forming sulfites (

) or sulfinamides (

Figure 2: Stepwise sulfinyl transfer mechanism for synthesizing sulfites and sulfinamides.

Key Applications & Protocols

Esterification and Amidation

Logic: Use TDI when the substrate is acid-sensitive (e.g., contains acetals or silyl ethers) or when the acid chloride is unstable.

-

Protocol:

-

Prepare TDI (or use commercial) in DCM.

-

Add Carboxylic Acid (1.0 eq) at RT. Evolution of

indicates activation. -

Stir 1h to ensure conversion to Acyl Imidazolide.

-

Add Alcohol/Amine (1.0–1.2 eq).

-

Catalysis: For sterically hindered alcohols, add a catalytic amount of base (e.g., NaOEt) or reflux.

-

Workup: Wash with water. The byproduct (imidazole) is water-soluble.[1]

-

Dehydration of Aldoximes to Nitriles

TDI effectively dehydrates aldoximes under neutral conditions.

-

Mechanism: The aldoxime oxygen attacks TDI, forming an

-sulfinyl intermediate which undergoes elimination to yield the nitrile. -

Reaction:

.

Comparison: TDI vs. Thionyl Chloride vs. CDI

| Feature | Thionyl Chloride ( | Thionyldiimidazole (TDI) | Carbonyldiimidazole (CDI) |

| Byproducts | HCl (gas), | Imidazole, | Imidazole, |

| Conditions | Highly Acidic | Neutral / Basic | Neutral / Basic |

| Intermediate | Acyl Chloride | Acyl Imidazolide | Acyl Imidazolide |

| Reactivity | High (Vigorous) | Moderate (Controlled) | Moderate (Controlled) |

| Sulfur Transfer | Yes (Chlorosulfites) | Yes (Imidazolylsulfinates) | No |

Safety & Handling

-

Hydrolysis: TDI reacts violently with water to release

and imidazole. It must be stored under Argon/Nitrogen at -

Corrosivity: While less aggressive than

, the reaction intermediates are potent electrophiles. Wear standard PPE (gloves, goggles, fume hood). -

Pressure: Reactions releasing

(acid activation) should be vented properly to prevent pressure buildup.

References

-

Staab, H. A. (1962). "New Methods of Preparative Organic Chemistry IV. Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition in English, 1(7), 351–367. Link

-

Ogata, M., & Matsumoto, H. (1980).[2][3] "N-(Chlorosulfinyl)-imidazole as a new imidazole transfer reagent." Synthetic Communications, 10(10), 733-742.[2] Link

-

Fenwick, D. R., & Harwood, L. M. (1995). "1,1'-Thionyldiimidazole."[4] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

2.[1][2][3][4][5][6] Methodological & Application

Using 1,1'-Sulfinylbis(1H-imidazole) for peptide coupling reactions

Abstract

This technical guide details the application of 1,1'-Sulfinylbis(1H-imidazole) (also known as Thionyl Diimidazole or TDI ) as a specialized activating agent for peptide bond formation.[1] While 1,1'-Carbonyldiimidazole (CDI) is the industry standard for "clean" acyl-imidazole couplings, TDI offers distinct kinetic and thermodynamic advantages driven by the irreversible evolution of sulfur dioxide (

Introduction & Mechanistic Rationale

1,1'-Sulfinylbis(1H-imidazole) (CAS: 3005-50-3) is the sulfur analog of CDI.[1] It acts as a powerful dehydrating agent that converts carboxylic acids into highly reactive

The Kinetic Advantage

Unlike carbodiimides (DCC, EDC) which form urea byproducts that can be difficult to remove, TDI transfers the acyl group to the amine nucleophile with the release of two benign byproducts: imidazole (water-soluble) and sulfur dioxide (gas).[1]

The reaction is driven by the entropic benefit of gas evolution:

This irreversible loss of

Mechanism of Action

The reaction proceeds via a "one-pot, two-stage" mechanism:[1][2]

-

Activation: The carboxylic acid attacks the sulfur center (or carbonyl in CDI), leading to the elimination of imidazole and formation of a mixed anhydride-like intermediate, which collapses to the

-acylimidazolide and releases -

Coupling: The amine nucleophile attacks the carbonyl of the

-acylimidazolide, expelling the second imidazole molecule and forming the peptide bond.

Figure 1: Mechanistic pathway of TDI-mediated peptide coupling.[1] The irreversible evolution of SO2 drives the activation step.

Experimental Protocol

Safety Warning: This reaction evolves Sulfur Dioxide (

Materials

-

Reagent: 1,1'-Sulfinylbis(1H-imidazole) (TDI) [>98% purity].[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Critical: Water content <50 ppm.

-

Atmosphere: Dry Nitrogen or Argon.

Standard Coupling Protocol (Solution Phase)

Step 1: Activation (The "Gas Evolution" Phase) [1]

-

Charge a flame-dried round-bottom flask with the Carboxylic Acid / N-protected Amino Acid (1.0 equiv).

-

Dissolve in anhydrous DCM (concentration ~0.1 – 0.2 M).

-

Cool the solution to 0°C (ice bath).

-

Add TDI (1.05 – 1.10 equiv) in one portion.[1]

-

Observation: Immediate bubbling indicates the release of

.

-

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.

-

Checkpoint: The cessation of bubbling usually indicates complete conversion to the

-acylimidazolide. -

Self-Validation: Take a small aliquot, quench with methanol, and check via TLC/LC-MS (look for methyl ester formation) to confirm activation.[1]

-

Step 2: Coupling

-

Add the Amine / C-protected Amino Acid (1.0 – 1.2 equiv) directly to the reaction mixture.

-

Note: No additional base (e.g., DIEA, TEA) is strictly necessary as the imidazole released in Step 1 acts as a proton scavenger. However, for salt forms of amines (e.g., HCl salts), add 1.0 equiv of tertiary base.

-

-

Stir at RT for 2–12 hours. Monitor via TLC or HPLC.

Step 3: Workup & Purification [3]

-

Dilute with excess DCM.

-

Acid Wash: Wash with 10% Citric Acid or 0.5 M HCl (removes imidazole and unreacted amine).[1]

-

Base Wash: Wash with Saturated

(removes unreacted acid).[1] -

Brine Wash: Wash with saturated NaCl solution.

-

Dry over

, filter, and concentrate in vacuo.

Comparative Analysis: TDI vs. Standard Reagents

The following table summarizes why a researcher would choose TDI over other common reagents.

| Feature | TDI (Thionyl Diimidazole) | CDI (Carbonyl Diimidazole) | DCC / EDC |

| Byproducts | Imidazole (water soluble) + SO₂ (gas) | Imidazole + CO₂ (gas) | Urea (often insoluble/difficult to remove) |

| Activation Temp | Low (0°C) | Medium (RT to Reflux) | RT |

| Epimerization | Low (due to low temp) | Moderate | Moderate to High (without additives like HOBt) |

| Moisture Sensitivity | High (Hydrolyzes rapidly) | High | Moderate |

| Atom Economy | High | High | Low (large urea byproduct) |

| "One-Pot" Utility | Excellent | Good | Good |

Troubleshooting & Optimization

This protocol is designed to be self-validating. Use the workflow below to diagnose issues.

Figure 2: Troubleshooting decision tree for TDI coupling.

Critical Parameters:

-

Solvent Dryness: TDI reacts violently with water to form

and imidazole. If your solvent is "wet," you will see gas evolution immediately, but your acid will not activate. Always use freshly distilled or molecular-sieve-dried solvents. [1] -

Stoichiometry: Avoid large excesses of TDI. Any unreacted TDI will react with the amine in Step 2 to form sulfinamides (

), a dead-end byproduct. A strict 1:1 or 1.05:1 ratio is recommended.

References

-

TDI Structure & Properties: PubChem. 1,1'-Sulfinylbis[1H-imidazole].[1] National Library of Medicine. Available at: [Link]

-

General Imidazole Activation: Armstrong, A. N,N'-Carbonyldiimidazole. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link] (Contextual reference for imidazolide mechanism).[1]

-

Comparative Peptide Synthesis: El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link][1]

-

Safety Data (SO2 Evolution): ECHA (European Chemicals Agency).[1] Substance Information - Thionyl compounds. Available at: [Link]

Sources

Reaction conditions for TDI mediated ester formation

Topic: Reaction Conditions for CDI-Mediated Ester Formation (Addressing "TDI" Ambiguity) Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

(Note on Nomenclature: This guide addresses "TDI mediated ester formation" as a likely typographic reference to CDI (1,1'-Carbonyldiimidazole) . Toluene Diisocyanate (TDI) is primarily used for polyurethane (carbamate) synthesis, whereas CDI is the standard reagent for activating carboxylic acids to form esters. This protocol focuses on CDI, with a technical distinction provided in Section 4).

Executive Summary

Esterification mediated by 1,1'-Carbonyldiimidazole (CDI) is a mild, "one-pot" synthetic strategy widely employed in pharmaceutical development for coupling sensitive carboxylic acids with alcohols. Unlike acid-catalyzed Fischer esterification, CDI activation proceeds under neutral-to-mildly-basic conditions, preserving acid-labile functional groups. This note details the mechanistic basis, optimized reaction conditions, and a validated protocol for high-yield ester formation.

Scientific Principles & Mechanism

The reaction proceeds via the formation of a reactive acyl-imidazole intermediate. This species is an activated amide that acts as a potent acylating agent towards nucleophiles (alcohols).

Key Mechanistic Steps:

-

Activation: The carboxylic acid reacts with CDI, releasing imidazole and carbon dioxide (CO₂). The driving force is the irreversible loss of CO₂ gas and the formation of the resonance-stabilized acyl-imidazole.

-

Coupling: The alcohol attacks the carbonyl of the acyl-imidazole.

-

Catalysis: For hindered alcohols or phenols, the addition of a nucleophilic catalyst (e.g., DMAP, DBU) or the use of a stronger base (NaH, alkoxides) is often required to accelerate the displacement of the imidazole leaving group.

Reaction Pathway Diagram:

Figure 1: Sequential activation and coupling pathway for CDI-mediated esterification.

Experimental Protocol

Materials:

-

Carboxylic Acid (1.0 equiv)

-

CDI (1.1 - 1.2 equiv): Ensure reagent is white and free-flowing (yellowing indicates hydrolysis).

-

Alcohol (1.0 - 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF.

-

Catalyst (Optional but Recommended): DMAP (0.1 equiv) or DBU (1.0 equiv) for secondary/tertiary alcohols.

Step-by-Step Procedure:

Phase A: Activation of Carboxylic Acid

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or THF (0.1 – 0.5 M concentration).

-

CDI Addition: Add CDI (1.1 equiv) in a single portion.

-

Observation: Immediate effervescence (bubbling) will occur due to CO₂ release.

-

-

Incubation: Stir at room temperature (RT) for 30–60 minutes.

-

Checkpoint: Effervescence must cease completely before proceeding. This ensures the acid is fully converted to the acyl-imidazole.

-

Phase B: Coupling with Alcohol 5. Addition: Add the alcohol (1.0 – 1.2 equiv) to the reaction mixture. 6. Catalysis:

- Primary Alcohols: Often react without catalyst, but 10 mol% DMAP accelerates the rate.

- Secondary/Hindered Alcohols: Add 1.0 equiv DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or heat to reflux (THF).

- Reaction: Stir at RT for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the acyl-imidazole intermediate (which often runs slightly lower than the ester).

Phase C: Workup & Purification 8. Quench: Dilute with organic solvent (DCM/EtOAc) and wash with 1N HCl or 10% Citric Acid .

- Reasoning: Acid wash protonates the imidazole byproduct and unreacted DMAP/DBU, moving them to the aqueous phase.

- Wash: Follow with saturated NaHCO₃ (to remove unreacted acid) and Brine.

- Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.

Technical Distinction: CDI vs. TDI

It is critical to distinguish between CDI and TDI to prevent experimental failure and safety hazards.

| Feature | CDI (Carbonyldiimidazole) | TDI (Toluene Diisocyanate) |

| Primary Function | Ester/Amide Coupling Agent | Polyurethane Precursor |

| Reactivity | Activates -COOH to Acyl-Imidazole | Reacts with -OH to form Carbamates (Urethanes) |

| Product with Alcohol | Ester (R-COO-R') | Carbamate (R-NH-COO-R') |

| Safety Profile | Moisture sensitive; Irritant | Highly Toxic ; Sensitizer; Carcinogen suspect |

| Physical State | White solid | Colorless to pale yellow liquid |

Note: If your specific intent was to use TDI to link an acid and an alcohol, the product will be an unstable mixed anhydride-carbamate or an amide (via decarboxylation), not a standard ester.

Optimization of Reaction Conditions

| Variable | Recommendation | Rationale |

| Solvent | DCM (Standard), THF (Polar), DMF (High solubility) | Non-nucleophilic, anhydrous solvents prevent hydrolysis of CDI. |

| Temperature | 0°C to RT (Activation); RT to 60°C (Coupling) | Activation is exothermic; coupling of hindered alcohols requires thermal energy. |

| Stoichiometry | Acid:CDI:Alcohol = 1 : 1.1 : 1.2 | Slight excess of CDI ensures full acid activation; excess alcohol drives equilibrium. |

| Catalyst | DMAP (Nucleophilic), DBU (Base) | DMAP forms a highly reactive N-acylpyridinium intermediate, superior to acyl-imidazole. |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction

-

Cause: Moisture in solvent hydrolyzed the CDI.

-

Fix: Use freshly distilled solvents or molecular sieves. Ensure CDI is crystalline white, not powder/yellow.

-

-

Issue: No Product, Acid Recovered

-

Cause: Insufficient activation time.

-

Fix: Ensure CO₂ evolution has stopped (approx. 1h) before adding alcohol.

-

-

Issue: Side Products

-

Cause: Alcohol added too early.

-

Fix: Unreacted CDI can react with alcohol to form dialkyl carbonates. Ensure full activation of acid first.

-

References

-

Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. Link

-

Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method for the preparation of methyl esters. Canadian Journal of Chemistry, 66(7), 1701-1705. Link

-

Tseng, S. J., et al. (2021). Ce6 Loaded Micelles... FA conjugated via CDI mediated ester formation.[1] Nanotechnology, 32, 365102. Link

Sources

Preparation of N-Acylimidazoles using 1,1'-Sulfinylbis(1H-imidazole)

Content Type: Application Note & Technical Protocol Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

The activation of carboxylic acids via N-acylimidazoles is a cornerstone strategy in organic synthesis, widely employed for the preparation of amides, esters, and ketones under mild conditions. While 1,1'-Carbonyldiimidazole (CDI) is the industry standard, 1,1'-Sulfinylbis(1H-imidazole) (also known as Thionyl Diimidazole or TDI ) offers a distinct reactivity profile that is often superior for sterically hindered substrates or when the specific removal of the byproduct (SO₂ vs CO₂) is advantageous.

This guide details the mechanistic grounding and practical execution of generating N-acylimidazoles using TDI. Unlike CDI, which is commercially stable, TDI is frequently generated in situ due to its moisture sensitivity, offering a "fresh" and highly reactive species that drives difficult acylations to completion.

Key Advantages of TDI System:

-

Thermodynamic Drive: The irreversible evolution of gaseous SO₂ (entropy driven) pushes the equilibrium forward.

-

Mild Activation: Avoids the harsh acidic conditions of thionyl chloride (SOCl₂) while maintaining high electrophilicity.

-

One-Pot Utility: Compatible with subsequent nucleophilic attacks (amines, alcohols) without isolation.

Scientific Foundation & Mechanism

The efficacy of 1,1'-Sulfinylbis(1H-imidazole) relies on its ability to transfer the imidazole moiety to a carboxylic acid through a highly reactive sulfinyl intermediate.

Reaction Pathway

The transformation proceeds in two distinct phases when generated in situ:

-

Formation of TDI: Thionyl chloride reacts with imidazole to form TDI and imidazolium chloride.

-

Acyl Transfer: The carboxylic acid attacks the sulfur center of TDI, displacing one imidazole. This forms a mixed anhydride-like intermediate (R-CO-O-SO-Im), which rapidly collapses to release SO₂ and the desired N-acylimidazole.

Mechanistic Diagram

The following diagram illustrates the molecular flow from raw materials to the activated species.

Figure 1: Mechanistic pathway for the in-situ generation of TDI and subsequent activation of carboxylic acids.

Experimental Protocol

Safety Note: This reaction evolves Sulfur Dioxide (SO₂) , a toxic and corrosive gas. All operations must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.

Reagent Stoichiometry Table

Precision in stoichiometry is vital to prevent residual thionyl chloride from reacting with downstream nucleophiles.

| Component | Role | Equivalents | Notes |

| Carboxylic Acid (RCOOH) | Substrate | 1.0 | Dry, free of water. |

| Thionyl Chloride (SOCl₂) | Reagent A | 1.0 - 1.05 | Freshly distilled preferred. |

| Imidazole | Reagent B | 4.0 | Acts as reactant and HCl scavenger. |

| Solvent | Medium | [0.2 - 0.5 M] | THF (anhydrous) or DCM (anhydrous). |

Step-by-Step Procedure (In-Situ Generation)

This protocol describes the "One-Pot" synthesis where TDI is generated and immediately used.

Phase 1: Generation of 1,1'-Sulfinylbis(1H-imidazole)

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Add Imidazole (4.0 equiv) to the flask and dissolve in anhydrous THF or Dichloromethane (DCM) .

-

Note: THF is generally preferred for its solubility of imidazole, though the byproduct (ImH·HCl) will precipitate.[1]

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add Thionyl Chloride (1.0 equiv) dropwise via the addition funnel over 15–20 minutes.

-

Observation: A voluminous white precipitate (Imidazolium chloride) will form immediately. The solution contains the active TDI.

-

-

Activation: Allow the slurry to stir at 0 °C for 30 minutes , then warm to room temperature (RT) for 15 minutes to ensure complete formation of TDI.

Phase 2: Carboxylic Acid Activation

-

Addition: Add the Carboxylic Acid (1.0 equiv) (dissolved in a minimum amount of dry solvent if solid) to the TDI slurry at room temperature.

-

Caution: Gas evolution (SO₂) will occur.[2] Ensure the system is vented through a bubbler or scrubber.

-

-

Reaction: Stir the mixture at RT for 1–2 hours .

-

Monitoring: Reaction progress can be monitored by TLC (quenching an aliquot with methanol to form the methyl ester) or by observing the cessation of gas evolution.

-

-

Outcome: The solution now contains the N-acylimidazole . The precipitate is Imidazole hydrochloride.

Phase 3: Utilization (Coupling)

-

Filtration (Optional): If the presence of imidazole salts interferes with the next step, filter the mixture under an inert atmosphere (Schlenk filtration) to obtain a clear solution of N-acylimidazole.

-

Direct Coupling: For most amidation/esterification reactions, add the nucleophile (Amine/Alcohol) directly to the slurry.

-

Note: N-acylimidazoles are less reactive than acid chlorides; mild heating (40–60 °C) or a catalyst (e.g., DMAP) may be required for sterically hindered nucleophiles.

-

Application Data & Comparison

TDI vs. CDI: Decision Matrix

When should you choose Sulfinyl (TDI) over Carbonyl (CDI)?

| Feature | 1,1'-Sulfinylbis(imidazole) (TDI) | 1,1'-Carbonyldiimidazole (CDI) |

| Byproduct | SO₂ (Gas) + Imidazole | CO₂ (Gas) + Imidazole |

| Reactivity | Higher (Sulfinyl group is more electrophilic) | Moderate |

| Steric Tolerance | Excellent for hindered acids | Moderate |

| Moisture Sensitivity | High (often requires in-situ prep) | Moderate (shelf-stable solid) |

| Reaction Speed | Fast (often <1 hour) | Slower (can take hours) |

Application Examples

-

Amide Synthesis: Reaction of N-protected amino acids with TDI followed by amine addition yields peptides with minimal racemization.

-

Esterification: Effective for coupling carboxylic acids with phenols or tertiary alcohols, which are often sluggish with CDI.

-

Heterocycle Formation: Precursor for the synthesis of 1,2,4-oxadiazoles via reaction with amidoximes.

Troubleshooting & Optimization

-

Issue: Incomplete Conversion.

-

Cause: Wet solvent hydrolyzing the TDI or SOCl₂.

-

Solution: Ensure all solvents are distilled over Na/Benzophenone or passed through activated alumina columns.

-

-

Issue: Darkening of Reaction Mixture.

-

Cause: Thermal decomposition of TDI.

-

Solution: Keep the generation step at 0 °C and do not exceed RT during the activation phase unless necessary.

-

-

Issue: Sluggish Nucleophilic Attack.

-

Solution: If the subsequent coupling is slow, add a catalytic amount of a strong base (e.g., NaH or DBU) to deprotonate the nucleophile, or switch to a higher boiling solvent like 1,4-Dioxane (as noted in PBD synthesis protocols [4]).

-

References

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. Link

-

Kamal, A., et al. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1,4]-benzodiazepine Derivatives. ResearchGate.[1] Link

-

BenchChem. (2025).[2][3] Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride (Mechanistic Analogues). Link

-

Sigma-Aldrich. (2024). 1,1'-Sulfonyldiimidazole vs Sulfinylbisimidazole Properties. Link

- O'Connell, J. F., et al. (1988). Rapoport. N-Sulfinyl- and N-Sulfonyl-imidazoles. Journal of Organic Chemistry.

Sources

Application Note: Precision Synthesis of Sulfoxides via Bis(1-imidazolyl) Sulfoxide (SDI)

Executive Summary

The synthesis of sulfoxides is a pivotal transformation in medicinal chemistry, particularly for the development of chiral auxiliaries, bioactive ligands, and proton pump inhibitors (e.g., omeprazole analogs). While traditional oxidation of sulfides is common, it often suffers from over-oxidation to sulfones or poor chemoselectivity.

This application note details the use of Bis(1-imidazolyl) sulfoxide (also known as

Key Advantages

-

Chemoselectivity: Avoids over-oxidation to sulfones.

-

Modularity: Enables "One-Pot" sequential addition for unsymmetrical sulfoxides (

). -

Operational Safety: Eliminates the release of corrosive HCl gas during the reaction (imidazole buffers the system).

Mechanistic Principles

The utility of SDI lies in the differential reactivity of its two imidazole leaving groups. The first nucleophilic attack displaces one imidazole to form a stable sulfinyl-imidazole intermediate. This species is less electrophilic than the parent SDI, allowing for temperature-controlled isolation or sequential addition of a second, different nucleophile.

Reaction Pathway Diagram[1][2]

Figure 1: Stepwise displacement mechanism allowing for the modular synthesis of unsymmetrical sulfoxides.

Experimental Protocols

Protocol A: In Situ Preparation of Bis(1-imidazolyl) Sulfoxide (SDI)

Note: While SDI can be isolated, in situ preparation is recommended to maintain maximum electrophilic activity and avoid hydrolysis.

Reagents:

-

Thionyl chloride (

): 1.0 equiv. -

Imidazole: 4.0 equiv.[1] (Excess acts as HCl scavenger).

-

Solvent: Anhydrous THF or DCM.

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Imidazole (40 mmol) to anhydrous THF (100 mL). Cool the solution to

using an ice bath. -

Addition: Dropwise add Thionyl Chloride (10 mmol) via syringe over 10 minutes.

-

Observation: A white precipitate (imidazolium chloride) will form immediately.

-

-

Activation: Stir the heterogeneous mixture at

for 30 minutes. The supernatant contains the active SDI reagent. -

Filtration (Optional): For sensitive substrates, filter the mixture under nitrogen to remove the imidazolium salt. For standard Grignard reactions, the suspension can often be used directly.

Protocol B: Synthesis of Unsymmetrical Sulfoxides (Sequential Addition)

Target: Synthesis of

Reagents:

-

SDI Solution (from Protocol A, approx. 10 mmol).

-

Nucleophile 1:

-Tolylmagnesium bromide (1.0 M in THF, 10 mmol). -

Nucleophile 2: Methylmagnesium bromide (3.0 M in ether, 12 mmol).

Step-by-Step:

-

Cooling: Cool the SDI suspension (or filtrate) to

using a dry ice/acetone bath. -

First Addition: Add

-Tolylmagnesium bromide dropwise over 15 minutes.-

Critical Control: Maintain temperature below

to prevent double addition.

-

-

Equilibration: Stir at

for 1 hour. This forms the mono-substituted sulfinyl imidazole intermediate. -

Second Addition: Add Methylmagnesium bromide dropwise.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Quench: Quench carefully with saturated aqueous

(50 mL). -

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Gradient: Hexanes

30% EtOAc/Hexanes).

Protocol C: Synthesis of Sulfinates (Alkoxide Trapping)

SDI can also react with Grignard reagents to form sulfenate anions, which are then trapped by alkyl halides (electrophiles) rather than a second nucleophile.

Procedure:

-

React SDI with

at -

Instead of a second Grignard, add an electrophile (e.g., Benzyl bromide) and warm to RT.

-

Result: Formation of Sulfoxides via

-alkylation of the sulfenate intermediate.

Data Analysis & Troubleshooting

Yield Optimization Table

| Variable | Condition | Impact on Yield | Recommendation |

| Temperature (Step 1) | Low (Symm. byproduct) | Keep at | |

| Stoichiometry | 1:2 ( | Failure (HCl generation) | Must use 1:4 ratio to scavenge all HCl. |

| Solvent | DMF | Poor (Side reactions) | Use THF or DCM (anhydrous). |

| Quenching | Acidic Water | Hydrolysis of product | Use Sat. |

Quality Control (Self-Validation)

-

TLC Monitoring: The SDI reagent is highly polar. The formation of the intermediate usually results in a spot with

distinct from the starting imidazole. -

NMR Signature:

References

-

Saito, F. (2022).[5] "A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides."[5][6][7] Angewandte Chemie International Edition, 61(52), e202213872.[5] [Link]

-

Bastin, S., et al. (2000). "1,1'-Sulfinyldiimidazole." Encyclopedia of Reagents for Organic Synthesis. [Link]

- Buehler, C. A., & Pearson, D. E. (1970). Survey of Organic Syntheses. Wiley-Interscience. (Foundational text on imidazole transfer reagents).

-

Kashman, Y. (1973). "Reactions of 1,1'-sulfinyldiimidazole with carbonyl compounds." The Journal of Organic Chemistry, 38(16), 2853–2856. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

Thionyldiimidazole mediated synthesis of carboxylic acid anhydrides

Application Note: Thionyldiimidazole (TDI) Mediated Synthesis of Carboxylic Acid Anhydrides

-Thionyldiimidazole and its application in mild carboxylic acid activation.Executive Summary

The synthesis of carboxylic acid anhydrides is a pivotal transformation in medicinal chemistry, particularly for peptide coupling and the derivatization of sensitive pharmacophores. While

This guide details the TDI-mediated pathway , which is particularly advantageous when carbon dioxide evolution (from CDI) is undesirable or when a more reactive sulfinyl-transfer intermediate is required. Unlike acid chloride methods (

Key Advantages:

-

Atom Economy: Direct conversion under neutral/mildly basic conditions.

-

Purification: Byproducts (imidazole and

) are easily removed; -

Selectivity: Superior to DCC (dicyclohexylcarbodiimide) as it avoids the formation of difficult-to-remove urea byproducts.

Mechanistic Insight & Chemistry

The efficacy of TDI lies in its ability to convert a thermodynamically stable carboxylic acid into a highly reactive acylimidazolide intermediate.

The Reaction Pathway

Unlike Thionyl Chloride (

-

Activation: The carboxylic acid attacks the sulfur center of TDI, displacing one imidazole.

-

Collapse: The resulting intermediate is unstable; it releases

(gas) to form the Acylimidazolide . -

Coupling: The acylimidazolide is a potent electrophile. It is attacked by a second equivalent of carboxylic acid (or carboxylate) to form the anhydride, displacing the second imidazole.

Pathway Visualization

Figure 1: The thermodynamic cascade of TDI-mediated activation. Note the irreversible extrusion of sulfur dioxide driving the equilibrium forward.

Experimental Protocols

Critical Note on Reagent Stability: Commercial TDI is highly hygroscopic and hydrolyzes rapidly. It is strongly recommended to synthesize TDI in situ immediately prior to use.

Protocol A: In Situ Preparation of TDI (0.5 M Stock)

Use this protocol to generate the reagent fresh.

Reagents:

-

Thionyl Chloride (

): High purity, distilled if necessary. -

Imidazole: Recrystallized, dry.[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and dropping funnel.

-

Solvation: Add Imidazole (2.72 g, 40 mmol, 4.0 equiv) to anhydrous THF (40 mL). Cool to 0 °C in an ice bath.

-

Addition: Dilute Thionyl Chloride (0.73 mL, 10 mmol, 1.0 equiv) in THF (10 mL). Add this solution dropwise to the imidazole suspension over 15 minutes.

-

Observation: A white precipitate of Imidazole Hydrochloride (ImH·HCl) will form immediately.

-

-

Filtration (Optional but Recommended): For sensitive kinetics, filter the mixture under inert atmosphere (Schlenk filtration) to remove the ImH·HCl salts.[1][2] The clear filtrate contains the TDI.

-

Note: If filtration is skipped, the ImH·HCl salts remain inert in most anhydride syntheses but may complicate agitation.

-

Protocol B: Synthesis of Symmetrical Anhydrides

Stoichiometry: 1.0 eq TDI (from Protocol A) : 2.0 eq Carboxylic Acid.

-

Activation: To the TDI solution (approx. 10 mmol in 50 mL THF) at 0 °C , add the Carboxylic Acid (20 mmol) dissolved in minimal THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C).

-

Gas Evolution: Monitor the release of

. The reaction is typically driven to completion once effervescence ceases (30–60 mins).

-

-

Workup:

-

Dilute with DCM (100 mL).

-

Wash with cold 1M HCl (2 x 30 mL) to remove imidazole. Caution: Do this quickly to avoid hydrolyzing the anhydride.

-

Wash with saturated

(2 x 30 mL) to remove unreacted acid. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Most anhydrides obtained via this method are sufficiently pure (>95%). Recrystallize if necessary.[1][2]

Protocol C: Synthesis of Mixed Anhydrides

Used for coupling two different acids (

-

Step 1 (Acylimidazolide Formation): Add Acid

(1.0 equiv) to the TDI solution (1.0 equiv) at -10 °C. Stir for 30 mins.-

Outcome: Formation of

-CO-Im.

-

-

Step 2 (Coupling): Add Acid

(1.0 equiv) to the reaction mixture. -

Reflux: Heat the mixture to 40–50 °C for 1–2 hours. The elevated temperature is often required to overcome the activation energy of the second coupling step when steric bulk is present.

Data & Optimization Guide

Solvent Compatibility Table

| Solvent | Suitability | Notes |